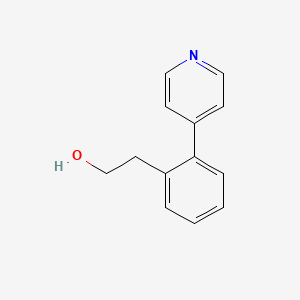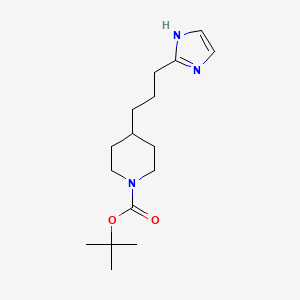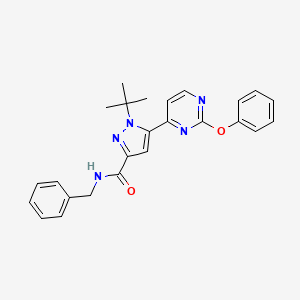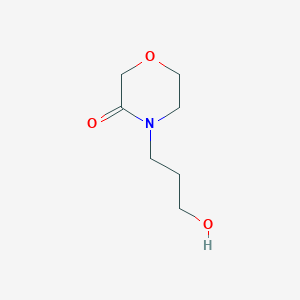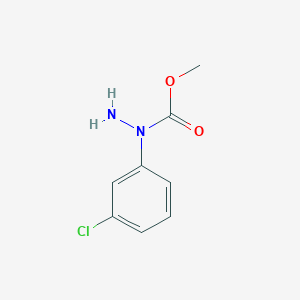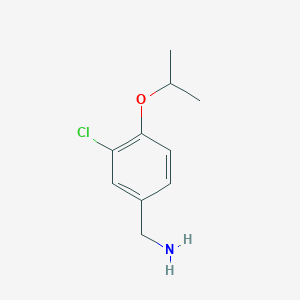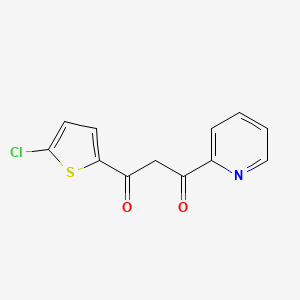
1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction between 5-chlorothiophene-2-carbaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide is commonly used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with similar structural features but different substituents.
1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one: Another chalcone derivative with halogen substitutions.
Uniqueness: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is unique due to the presence of both a chlorothiophene ring and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919095-48-0 |
|---|---|
Formule moléculaire |
C12H8ClNO2S |
Poids moléculaire |
265.72 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H8ClNO2S/c13-12-5-4-11(17-12)10(16)7-9(15)8-3-1-2-6-14-8/h1-6H,7H2 |
Clé InChI |
NUJSZDDVBYBUIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






